1-Ethoxy-2,4-difluoro-3-iodobenzene

Catalog No.
S14572331
CAS No.
M.F
C8H7F2IO
M. Wt
284.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-2,4-difluoro-3-iodobenzene

Product Name

1-Ethoxy-2,4-difluoro-3-iodobenzene

IUPAC Name

1-ethoxy-2,4-difluoro-3-iodobenzene

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

InChI

InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3

InChI Key

NXXMBTSWQZVCHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)I)F

1-Ethoxy-2,4-difluoro-3-iodobenzene is an organic compound characterized by the molecular formula C8H7F2IOC_8H_7F_2IO. This compound features an ethoxy group, two fluorine atoms, and an iodine atom attached to a benzene ring, giving it unique chemical properties. It appears as a colorless liquid, soluble in organic solvents such as ethanol and ether, and is notable for its potential applications in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.

Common reagents for these reactions include palladium catalysts and bases like potassium carbonate, often utilizing solvents such as dimethylformamide.

Several methods exist for synthesizing 1-Ethoxy-2,4-difluoro-3-iodobenzene:

  • Halogenation of Ethoxybenzene: This method involves the reaction of phenetole (ethoxybenzene) with iodine in the presence of a Lewis acid catalyst such as boron trifluoride to introduce the iodine atom at the desired position on the benzene ring.
  • Nucleophilic Substitution: Starting from 1-Ethoxy-2,4-difluorobenzene, the iodine can be introduced via nucleophilic substitution reactions under suitable conditions.
  • Microreactor Technology: In industrial settings, continuous flow processes using microreactors can be employed to enhance reaction efficiency and yield during synthesis .

1-Ethoxy-2,4-difluoro-3-iodobenzene has several applications across different fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules through coupling reactions.
  • Pharmaceutical Development: The compound may be utilized in the synthesis of biologically active molecules or drug candidates.
  • Material Science: It is involved in producing advanced materials and specialty chemicals due to its unique chemical properties .

Research on interaction studies involving 1-Ethoxy-2,4-difluoro-3-iodobenzene primarily focuses on its reactivity with various nucleophiles and electrophiles. Such studies are crucial for understanding its potential applications in medicinal chemistry and material science. The compound's interactions with biological systems remain an area for future research to elucidate its pharmacological potential .

Several compounds share structural similarities with 1-Ethoxy-2,4-difluoro-3-iodobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethoxy-2,3-difluoro-4-iodobenzeneC8H7F2IOC_8H_7F_2IODifferent positioning of fluorine and iodine
1-Ethoxy-2-fluoro-4-bromobenzeneC8H8BrFC_8H_8BrFContains bromine instead of iodine
1-Methoxy-2,4-difluoro-3-iodobenzeneC8H7F2IOC_8H_7F_2IOMethyl group instead of ethyl
4-Iodo-2-fluorophenetoleC8H8FIC_8H_8FILacks difluoromethyl substitution

The uniqueness of 1-Ethoxy-2,4-difluoro-3-iodobenzene lies in its specific combination of ethoxy, difluoro, and iodo substituents on the benzene ring. This distinct arrangement influences its reactivity profile and potential applications compared to similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

283.95097 g/mol

Monoisotopic Mass

283.95097 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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